![molecular formula C17H20N4 B1666399 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 848591-89-9](/img/structure/B1666399.png)
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
“2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole” is a chemical compound with the CAS Number: 848591-89-9 . It has a molecular weight of 280.37 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole . The InChI code for this compound is 1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 .Physical And Chemical Properties Analysis
This compound is stored in dry conditions at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurological Research
“A-582941” is a selective α7 nAChR partial agonist . It exhibits high affinity for both rat and human α7 receptors . This makes it a valuable tool in neurological research, particularly in studies focusing on the role of α7 nAChR in various neurological disorders.
Drug Development
Due to its high affinity for α7 nAChR, “A-582941” is being studied for its potential use in drug development . Its selectivity for α7 over 5-HT3 receptors could make it a promising candidate for the development of drugs targeting these receptors.
Psychiatric Research
The α7 nAChR has been implicated in various psychiatric disorders, including schizophrenia and depression. “A-582941”, as a selective α7 nAChR partial agonist , could be used in research to better understand these disorders and potentially develop new treatments.
Neurodegenerative Diseases
Research has suggested a role for α7 nAChR in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. “A-582941” could be used in research to explore the potential therapeutic effects of α7 nAChR agonists in these diseases .
Pain Management
There is evidence to suggest that α7 nAChR plays a role in pain modulation. Therefore, “A-582941” could be used in research aimed at developing new pain management strategies .
Inflammation and Immune Response
Recent studies have indicated a role for α7 nAChR in modulating inflammation and immune response. “A-582941”, as a selective α7 nAChR partial agonist , could be used in research to better understand these processes and potentially develop new anti-inflammatory and immunomodulatory drugs.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of A-582941 is the α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are a family of pentameric ligand-gated ion channels .
Mode of Action
A-582941 acts as a highly selective partial agonist of α7 nAChRs . It has an EC50 value of 4260 nM to human α7 nAChRs
Biochemical Pathways
The α7 nAChR receptor exhibits higher Ca2+ permeability than other nAChR combinations . These receptors modulate the release of multiple neurotransmitters, including acetylcholine (ACh), glutamate, and GABA . Therefore, the activation of α7 nAChRs by A-582941 can influence various biochemical pathways involving these neurotransmitters.
Result of Action
The activation of α7 nAChRs by A-582941 has been shown to provide glycogen synthase kinase-3β activation and α7 nicotinic receptors in Aβ1-42-induced tau phosphorylation in PC12 cells . This is useful in neurodegeneration associated with Alzheimer’s disease research .
Eigenschaften
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.